ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21N5O3S2 and its molecular weight is 455.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4O3S2, with a molecular weight of 438.50 g/mol. The presence of cyano, thiophene, and naphthyridine groups contributes to its reactivity and biological interactions.
Antimicrobial Activity
Studies have demonstrated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-cyano derivatives have shown efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans and Aspergillus flavus .
Microbial Strain | Activity |
---|---|
Escherichia coli | Inhibitory |
Pseudomonas aeruginosa | Inhibitory |
Candida albicans | Moderate Inhibition |
Aspergillus flavus | Moderate Inhibition |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human tumor cell lines. For example, in vitro studies indicated that the compound exhibits cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values for these assays suggest a promising selectivity towards certain cancer types.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.9 |
HCT116 | 12.0 |
These results indicate that the compound could be a candidate for further development in cancer therapeutics.
The proposed mechanism by which ethyl 4-cyano derivatives exert their biological effects includes the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that these compounds may act as inhibitors of IKKβ (IκB kinase β), which plays a crucial role in the NF-kB signaling pathway associated with inflammation and cancer progression .
Case Studies
- Antimicrobial Evaluation : A study published in the Egyptian Journal of Chemistry evaluated various naphthyridine derivatives, including ethyl 4-cyano compounds, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research conducted on several synthesized compounds related to ethyl 4-cyano derivatives highlighted their cytotoxic effects on MCF-7 and HCT116 cell lines, with specific emphasis on structure-activity relationships influencing potency .
Properties
IUPAC Name |
ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-4-29-21(28)18-12(2)15(9-23)20(31-18)25-17(27)11-30-19-13(8-22)7-14-10-26(3)6-5-16(14)24-19/h7H,4-6,10-11H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBRIWOAQJRME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C=C3CN(CCC3=N2)C)C#N)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.